molecular formula C11H10N4O2S2 B2787791 N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 174902-22-8

N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No. B2787791
CAS RN: 174902-22-8
M. Wt: 294.35
InChI Key: URNSTIGTVZZZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea. One of the main directions is the further investigation of its anti-cancer properties and its potential use in cancer therapy. It is also important to study the potential side effects of this compound and its safety profile in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as inflammation and diabetes.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea involves the reaction of 4-methoxyaniline with thiocarbohydrazide in the presence of acetic acid. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-diabetic properties.

properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c1-17-8-4-2-7(3-5-8)12-11(18)13-10(16)9-6-19-15-14-9/h2-6H,1H3,(H2,12,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNSTIGTVZZZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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